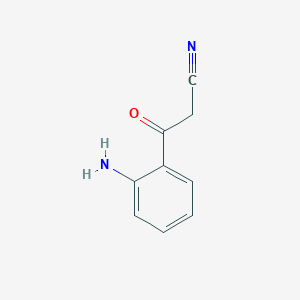
3-(2-Aminophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminophenyl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals
One of the primary applications of 3-(2-aminophenyl)-3-oxopropanenitrile is its role as an intermediate in the synthesis of various pharmaceutical compounds.
Bosutinib
Bosutinib, a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), has been synthesized using this compound as a key intermediate. The synthesis involves an intramolecular cyclization reaction that facilitates the formation of the core structure necessary for bosutinib's activity .
Tivozanib
Similarly, tivozanib, an anti-cancer drug, utilizes this compound in its synthetic pathway. The compound's structure allows for efficient modifications leading to the desired pharmacological properties .
Synthetic Methodologies
The versatility of this compound extends to various synthetic methodologies that exploit its reactivity.
Iron-Catalyzed Reactions
Recent studies have demonstrated the use of iron(III) catalysis to facilitate oxidative coupling reactions involving this compound. This method has shown promise in synthesizing complex heterocyclic compounds like 4-quinolones, expanding the compound's utility in creating diverse chemical entities .
One-Pot Synthesis
Innovative one-pot synthesis strategies have been developed to streamline the production of derivatives from this compound, enhancing efficiency and reducing the need for multiple purification steps .
Biological Activities
The biological activities associated with this compound derivatives are under investigation, particularly regarding their potential anti-cancer properties.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. The mechanism often involves inhibition of specific kinases that are critical for cancer cell proliferation .
Case Studies
The following table summarizes notable case studies involving this compound:
Eigenschaften
CAS-Nummer |
102908-42-9 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-(2-aminophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H8N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5,11H2 |
InChI-Schlüssel |
JGVQMDVZPXXSEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)N |
Synonyme |
2-AMINO-BETA-OXO-BENZENEPROPANENITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















